molecular formula C8H18ClO3PS B13986391 Dibutoxyphosphoryl thiohypochlorite CAS No. 58293-33-7

Dibutoxyphosphoryl thiohypochlorite

Cat. No.: B13986391
CAS No.: 58293-33-7
M. Wt: 260.72 g/mol
InChI Key: OTSVSHNHOYAESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutoxyphosphoryl thiohypochlorite is an organophosphorus compound characterized by two butoxy groups, a phosphoryl center, and a thiohypochlorite (SClO⁻) functional group. Organophosphorus compounds with hypochlorite derivatives are often reactive intermediates, utilized in controlled reactions due to their electrophilic properties. The presence of butoxy groups may enhance solubility in organic solvents compared to shorter-chain analogs, influencing its reactivity and stability .

Properties

CAS No.

58293-33-7

Molecular Formula

C8H18ClO3PS

Molecular Weight

260.72 g/mol

IUPAC Name

dibutoxyphosphoryl thiohypochlorite

InChI

InChI=1S/C8H18ClO3PS/c1-3-5-7-11-13(10,14-9)12-8-6-4-2/h3-8H2,1-2H3

InChI Key

OTSVSHNHOYAESR-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(OCCCC)SCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibutoxyphosphoryl thiohypochlorite typically involves the reaction of dibutyl phosphite with sulfur monochloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

(C4H9O)2P(O)H+S2Cl2(C4H9O)2P(O)SCl+HCl\text{(C}_4\text{H}_9\text{O)}_2\text{P(O)H} + \text{S}_2\text{Cl}_2 \rightarrow \text{(C}_4\text{H}_9\text{O)}_2\text{P(O)SCl} + \text{HCl} (C4​H9​O)2​P(O)H+S2​Cl2​→(C4​H9​O)2​P(O)SCl+HCl

This reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Dibutoxyphosphoryl thiohypochlorite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibutoxyphosphoryl sulfoxide or sulfone.

    Reduction: Reduction reactions can convert it to dibutoxyphosphoryl thiol.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: Dibutoxyphosphoryl sulfoxide, dibutoxyphosphoryl sulfone.

    Reduction: Dibutoxyphosphoryl thiol.

    Substitution: Various substituted dibutoxyphosphoryl derivatives depending on the nucleophile used.

Scientific Research Applications

Dibutoxyphosphoryl thiohypochlorite has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.

Mechanism of Action

The mechanism of action of dibutoxyphosphoryl thiohypochlorite involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical species. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are complex and depend on the specific conditions and targets.

Comparison with Similar Compounds

Comparison with Structurally Related Organophosphorus Compounds

The provided evidence highlights several organophosphorus compounds with regulatory and structural relevance. Below is a comparative analysis:

Table 1: Key Properties of Dibutoxyphosphoryl Thiohypochlorite and Analogous Compounds

Compound Name Molecular Formula CAS RN Schedule Key Properties/Applications
This compound C₈H₁₈ClO₃PS (hypothetical) N/A N/A Likely chlorinating agent; moderate stability due to bulky butoxy groups
Methylphosphonic difluoride/dichloride mixture CH₃Cl₂OP·CH₃F₂OP 97505-35-6 1B09 Highly reactive precursor; regulated as a toxic substance
Pinacolyl ethylphosphonofluoridate C₇H₁₆FO₂P 97931-20-9 1A01 Nerve agent precursor; extreme toxicity

Key Differences:

Substituent Effects: this compound’s butoxy groups likely reduce electrophilicity compared to methyl/ethyl substituents in analogs like methylphosphonic difluoride. This may result in lower reactivity but improved solubility in nonpolar solvents.

Regulatory Status: Compounds like pinacolyl ethylphosphonofluoridate (Schedule 1A01) are strictly controlled due to their use in chemical warfare agents. In contrast, this compound’s regulatory status is unspecified but may fall under less stringent controls if its toxicity is mitigated by steric hindrance .

Stability and Reactivity :

  • Methylphosphonic difluoride/dichloride mixtures are highly reactive and moisture-sensitive, necessitating inert storage conditions. This compound’s bulkier structure may confer partial stability against hydrolysis, though this remains speculative without direct data.

Research Findings and Trends

  • Synthetic Utility: Organophosphorus hypochlorites are often employed in phosphorylation or halogenation reactions. For example, methylphosphonic derivatives are precursors to flame retardants and pesticides, suggesting this compound could serve similar roles with tailored selectivity .
  • Toxicity Profile : Schedule 1A01/1B09 compounds are associated with neurotoxicity due to acetylcholinesterase inhibition. The thiohypochlorite group may introduce different toxicological mechanisms, warranting further study .
  • Stability Studies : Fluoridate/chloridate analogs degrade rapidly under basic conditions, whereas this compound’s stability in polar aprotic solvents (e.g., THF) could make it preferable in specific synthetic pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.